HDAC-IN-48

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

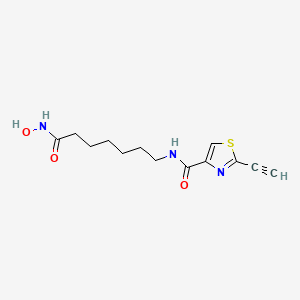

C13H17N3O3S |

|---|---|

Molekulargewicht |

295.36 g/mol |

IUPAC-Name |

2-ethynyl-N-[7-(hydroxyamino)-7-oxoheptyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C13H17N3O3S/c1-2-12-15-10(9-20-12)13(18)14-8-6-4-3-5-7-11(17)16-19/h1,9,19H,3-8H2,(H,14,18)(H,16,17) |

InChI-Schlüssel |

XRBINVLWFQEUIS-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=NC(=CS1)C(=O)NCCCCCCC(=O)NO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Histone Deacetylase (HDAC) Inhibitors

Disclaimer: No specific public domain information is available for a compound designated "HDAC-IN-48." The following technical guide provides a comprehensive overview of the general mechanism of action for the broader class of Histone Deacetylase (HDAC) inhibitors, based on established scientific literature. This guide is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on the N-terminal tails of histone proteins.[2] This deacetylation process increases the positive charge of the histones, leading to a stronger electrostatic interaction with the negatively charged DNA backbone.[2][3] The result is a more compact chromatin structure, known as heterochromatin, which is generally transcriptionally silent.[3][4]

HDAC inhibitors (HDACis) are compounds that block the enzymatic activity of HDACs.[1][5] By inhibiting HDACs, these molecules prevent the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation).[1] This neutralizes the positive charge on the histones, weakening their interaction with DNA and resulting in a more relaxed, open chromatin conformation called euchromatin.[1][3][6] This open state allows transcription factors and RNA polymerase to access gene promoter regions, leading to the transcription of previously silenced genes.[3]

Beyond histones, HDACs also deacetylate a wide range of non-histone proteins, including transcription factors, signaling proteins, and chaperones.[1][5][7][8] Therefore, HDAC inhibitors can modulate the function of these proteins, affecting various cellular processes such as cell cycle progression, apoptosis, and DNA damage repair.[1][7]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of several well-characterized HDAC inhibitors against different classes of HDACs. This data illustrates the varying potency and selectivity of these compounds.

| Compound | Class I HDACs (IC50, nM) | Class IIa HDACs (IC50, nM) | Class IIb HDACs (IC50, nM) | Class IV (HDAC11) (IC50, nM) |

| Vorinostat (SAHA) | 10-20 (pan-HDAC) | 20-100 (pan-HDAC) | ~50 (HDAC6) | ~100 |

| Romidepsin (FK228) | 1-5 (HDAC1/2) | >1000 | ~20 (HDAC6) | >1000 |

| Entinostat (MS-275) | 100-400 (HDAC1/3) | >10000 | >10000 | >10000 |

| Panobinostat (LBH589) | 5-20 (pan-HDAC) | 20-50 (pan-HDAC) | ~40 (HDAC6) | ~30 |

| Trichostatin A (TSA) | ~2 (pan-HDAC) | ~2 (pan-HDAC) | ~2 (HDAC6) | ~2 |

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Key Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors impact a multitude of signaling pathways, primarily leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Cell Cycle Arrest

A common outcome of HDAC inhibitor treatment is cell cycle arrest, often at the G1/S or G2/M transition.[7][9] This is frequently mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21WAF1/CIP1.[7][9] HDAC inhibitors promote the acetylation of histones around the CDKN1A (p21) gene promoter, leading to its transcriptional activation.[7] p21 then binds to and inhibits cyclin/CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2), preventing the phosphorylation of the Retinoblastoma protein (Rb) and halting progression into the S phase.[7][10]

Induction of Apoptosis

HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways. They can alter the balance of pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7] One key mechanism involves the tumor suppressor protein p53. In response to cellular stress, p53 is acetylated by acetyltransferases like p300/CBP. This acetylation is reversed by HDACs (primarily HDAC1). By inhibiting HDAC1, HDACis lead to the accumulation of acetylated p53.[11] Acetylated p53 is more stable and transcriptionally active, leading to the expression of pro-apoptotic target genes like PUMA and Noxa.[7][11]

Other Affected Pathways

-

Angiogenesis: HDAC inhibitors can downregulate the expression of pro-angiogenic factors like VEGF and HIF-1α.

-

Immune Modulation: HDACis can enhance the expression of MHC class I and II molecules on tumor cells, increasing their recognition by the immune system.[4]

-

DNA Damage Response: By altering chromatin structure, HDAC inhibitors can affect the efficiency of DNA repair mechanisms.

-

Protein Degradation: Inhibition of HDAC6, a cytoplasmic HDAC, leads to the hyperacetylation of tubulin and the chaperone protein Hsp90, affecting protein folding and trafficking, and potentially leading to the degradation of oncogenic client proteins.[7][9]

Experimental Protocols

In Vitro HDAC Enzyme Inhibition Assay

Objective: To determine the concentration of an HDAC inhibitor required to inhibit 50% of the activity (IC50) of a specific purified HDAC enzyme.

Methodology:

-

Reagents: Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), developer solution, assay buffer, and the test HDAC inhibitor at various concentrations.

-

Procedure:

-

Add assay buffer, purified HDAC enzyme, and the fluorogenic substrate to the wells of a 96-well microplate.

-

Add serial dilutions of the HDAC inhibitor to the wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Stop the deacetylation reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Incubate for a further 15-30 minutes at room temperature.

-

Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis: Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Western Blot for Histone Acetylation

Objective: To assess the effect of an HDAC inhibitor on the acetylation status of histones (e.g., H3, H4) and non-histone proteins (e.g., tubulin) in cultured cells.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HCT116, HeLa) and allow them to adhere. Treat the cells with various concentrations of the HDAC inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Protein Extraction: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-α-tubulin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3, β-actin, or GAPDH) to determine the fold-change in acetylation.

Cell Viability/Cytotoxicity Assay

Objective: To measure the effect of an HDAC inhibitor on the viability and proliferation of cancer cells.

Methodology:

-

Reagents: Cell culture medium, cancer cell line, HDAC inhibitor, and a viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the HDAC inhibitor in triplicate. Include a vehicle-only control.

-

Incubate the cells for a desired period (e.g., 48 or 72 hours).

-

Add the viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for CellTiter-Glo®).

-

Measure the absorbance (for MTT/MTS) or luminescence (for CellTiter-Glo®) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration. Plot the viability against the log of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

References

- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells [ijbs.com]

- 9. Histone deacetylase inhibitors: potential targets responsible for their anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HDAC-IN-48: A Dual-Mechanism Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDAC-IN-48 is a novel synthetic compound engineered as a potent dual-mechanism anticancer agent. It functions as a histone deacetylase (HDAC) inhibitor and an inducer of ferroptosis, a form of iron-dependent programmed cell death. Structurally, this compound is a hybrid molecule that incorporates the pharmacophores of two known bioactive compounds: SAHA (Suberanilohydroxamic Acid, an FDA-approved pan-HDAC inhibitor) and CETZOLE, a known inducer of ferroptosis. This unique combination allows this compound to exert cytotoxic effects on cancer cells through two distinct but potentially synergistic pathways. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism of Action

This compound's anticancer activity stems from its ability to simultaneously inhibit histone deacetylases and induce ferroptosis.

1.1. Histone Deacetylase (HDAC) Inhibition

As a derivative of SAHA, this compound is a potent inhibitor of HDAC proteins.[1] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[2] The inhibition of HDACs by this compound leads to the hyperacetylation of these proteins. The accumulation of acetylated histones results in a more relaxed chromatin structure, which can lead to the reactivation of tumor suppressor genes that were previously silenced.[2] Furthermore, the hyperacetylation of non-histone proteins, such as tubulin, can disrupt cellular processes critical for cancer cell survival and proliferation.[3]

1.2. Induction of Ferroptosis

The CETZOLE component of this compound is responsible for its ability to induce ferroptosis.[1] Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[2] While the precise mechanism for this compound is still under investigation, HDAC inhibitors, in general, have been shown to promote ferroptosis by downregulating the expression of key antioxidant proteins.[4] One such protein is Solute Carrier Family 7 Member 11 (SLC7A11), a component of the cystine/glutamate antiporter system Xc-, which is crucial for the synthesis of the antioxidant glutathione (B108866) (GSH).[4] By inhibiting HDACs, this compound may lead to decreased SLC7A11 expression, resulting in GSH depletion, inactivation of the lipid repair enzyme Glutathione Peroxidase 4 (GPX4), and subsequent accumulation of lethal lipid peroxides.[2][4]

Quantitative Biological Data

The biological activity of this compound has been characterized by its potent cytotoxic and antiproliferative effects in various cell lines.

| Parameter | Value | Cell Line | Assay Type | Reference |

| GI50 | ~20 nM | Not Specified | Cytotoxicity Assay | [1] |

| IC50 | 0.5 µM | NCI-H522 (Human Lung Carcinoma) | Antiproliferative Assay | [3] |

| IC50 | 0.61 µM | HCT-116 (Human Colon Carcinoma) | Antiproliferative Assay | [3] |

| IC50 | 8.37 µM | WI38 (Normal Human Lung Fibroblasts) | Antiproliferative Assay | [3] |

| IC50 | 6.13 µM | RPE (Normal Human Retinal Pigment Epithelial) | Antiproliferative Assay | [3] |

Table 1: Summary of quantitative data for this compound.

Signaling Pathways

The dual-action mechanism of this compound implicates at least two major signaling pathways leading to cancer cell death.

3.1. HDAC Inhibition and Cell Cycle Arrest Pathway

The inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can transcriptionally reactivate tumor suppressor genes like CDKN1A (encoding p21). The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle, preventing cancer cell proliferation.

3.2. Ferroptosis Induction Pathway

This compound's induction of ferroptosis is likely mediated through the downregulation of SLC7A11, leading to an accumulation of lipid reactive oxygen species (ROS).

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

4.1. Antiproliferative Activity (MTT Assay)

This protocol is for determining the IC50 values of this compound in cancer and normal cell lines.

-

Cell Seeding:

-

Harvest and count cells (e.g., NCI-H522, HCT-116, WI38, RPE).

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0 to 40 µM.

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours (3 days) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

-

4.2. Western Blot for Histone and Tubulin Acetylation

This protocol is to assess the effect of this compound on the acetylation status of its protein targets.

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 2.5, 5, and 10 µM) for 24 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against acetyl-Histone H3, acetyl-α-Tubulin, total Histone H3, total α-Tubulin, and a loading control (e.g., β-actin).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4.3. Lipid Peroxidation Assay

This protocol measures the levels of lipid peroxides in cells treated with this compound.

-

Cell Treatment:

-

Seed cells in a suitable format (e.g., 6-well plate).

-

Treat cells with this compound (e.g., 10 µM) and a positive control (e.g., a known ferroptosis inducer) for 6 hours.

-

-

Lipid Peroxidation Measurement:

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in a suitable buffer.

-

Measure lipid peroxidation using a commercial kit based on the reaction of malondialdehyde (MDA) and 4-hydroxyalkenals (HAE) with a chromogenic reagent (e.g., N-methyl-2-phenylindole).

-

Follow the manufacturer's instructions for the reaction and absorbance measurement (typically at ~586 nm).

-

Normalize the lipid peroxidation levels to the protein concentration of the cell lysate.

-

Experimental and Logical Workflows

5.1. Workflow for Characterizing this compound's Anticancer Activity

A logical workflow for the initial characterization of a novel anticancer compound like this compound.

Conclusion

This compound represents a promising new direction in the development of targeted cancer therapies. Its dual mechanism of action, combining HDAC inhibition with the induction of ferroptosis, offers the potential for enhanced efficacy and the ability to overcome resistance to conventional therapies. The data presented in this guide underscore its potency and provide a framework for further investigation into its therapeutic potential. The detailed protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery. Further studies are warranted to fully elucidate its isoform selectivity, in vivo efficacy, and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. First-in-Class Dual Mechanism Ferroptosis-HDAC Inhibitor Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting histone deacetylase enhances the therapeutic effect of Erastin-induced ferroptosis in EGFR-activating mutant lung adenocarcinoma - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]

Unveiling HDAC-IN-48: A Dual-Action Inhibitor Targeting Cancer's Core Vulnerabilities

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel Ferroptosis-Inducing Histone Deacetylase Inhibitor

For Immediate Release

TOLEDO, OH – Researchers have developed a novel, first-in-class dual-mechanism inhibitor, designated HDAC-IN-48 (also referred to as HY-1), that synergistically combines histone deacetylase (HDAC) inhibition with the induction of ferroptosis, a unique form of programmed cell death. This hybrid molecule, born from the pharmacophores of the established HDAC inhibitor SAHA (Vorinostat) and the ferroptosis inducer CETZOLE, demonstrates potent cytotoxic effects against cancer cells, presenting a promising new strategy in oncology drug development. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound for researchers, scientists, and drug development professionals.

Discovery and Rationale: A Two-Pronged Attack on Cancer

The development of this compound stems from the therapeutic strategy of combining different anticancer mechanisms to overcome drug resistance and enhance efficacy.[1][2] HDAC inhibitors are a known class of epigenetic drugs that can alter gene expression in cancer cells, leading to cell cycle arrest and apoptosis.[1][3] Ferroptosis, on the other hand, is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides, distinct from apoptosis.[2][3]

The rationale behind creating a hybrid molecule was to ensure that both pharmacophores are delivered to the target cells in a controlled, spatiotemporal manner, a significant advantage over co-administering two separate drugs which may have different pharmacokinetic profiles.[1][2] By combining the HDAC-inhibiting properties of SAHA with the ferroptosis-inducing capabilities of CETZOLE, this compound is designed to launch a dual assault on cancer cells, potentially leading to a synergistic cytotoxic effect.[1]

Synthesis of this compound

The synthesis of this compound (HY-1) is a multi-step process. The following is a detailed experimental protocol based on the published literature.

Experimental Protocol: Synthesis of this compound (HY-1)

Step 1: Synthesis of the Amide Intermediate

-

To a solution of the carboxylic acid precursor of the CETZOLE pharmacophore in a suitable organic solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a tertiary amine base (e.g., diisopropylethylamine).

-

Stir the mixture at room temperature for a specified time to activate the carboxylic acid.

-

Add the amine-containing linker portion of the SAHA pharmacophore to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., thin-layer chromatography or LC-MS).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is then purified using column chromatography to yield the pure amide intermediate.

Step 2: Deprotection to Yield this compound (HY-1)

-

The purified amide intermediate, which contains a protecting group on the hydroxamic acid moiety (e.g., a tetrahydropyranyl group), is dissolved in a suitable solvent (e.g., methanol).

-

A stoichiometric amount of an acid (e.g., 1 M HCl in methanol) is added to the solution.[3]

-

The reaction mixture is stirred at room temperature, and the progress of the deprotection is monitored.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude product is purified, typically by recrystallization or chromatography, to afford the final compound, this compound (HY-1).[3]

Biological Activity and Mechanism of Action

This compound has demonstrated potent biological activity in various cancer cell lines. Its dual-action mechanism involves both HDAC inhibition and the induction of ferroptosis.

Quantitative Biological Data

| Compound | GI50 (nM) | IC50 NCI-H522 (µM) | IC50 HCT-116 (µM) | IC50 WI38 (µM) | IC50 RPE (µM) |

| This compound (HY-1) | ~20 | 0.5 | 0.61 | 8.37 | 6.13 |

Data sourced from MedchemExpress and the primary publication.[1]

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects through two distinct but complementary pathways:

-

HDAC Inhibition: The SAHA-like pharmacophore of this compound binds to the active site of histone deacetylases. This inhibition leads to an accumulation of acetylated histones and other non-histone proteins. The resulting changes in chromatin structure and protein function can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[1][3]

-

Induction of Ferroptosis: The CETZOLE-like portion of the molecule induces ferroptosis. This process is characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS). This non-apoptotic cell death pathway provides an alternative mechanism to eliminate cancer cells, especially those that are resistant to traditional apoptosis-inducing agents.[1][3]

The combination of these two mechanisms in a single molecule leads to a synergistic cytotoxic effect in cancer cells.[3]

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

HDAC Activity Assay

-

Principle: A fluorometric assay is used to measure the activity of HDAC enzymes in the presence of the inhibitor.

-

Procedure:

-

Prepare a reaction mixture containing the HDAC enzyme, a fluorogenic substrate (e.g., a peptide with an acetylated lysine (B10760008) residue and a fluorescent reporter), and the assay buffer.

-

Add varying concentrations of this compound or a control inhibitor (e.g., SAHA) to the reaction wells.

-

Initiate the reaction and incubate at a controlled temperature (e.g., 37°C) for a specific period.

-

Add a developer solution that stops the HDAC reaction and proteolytically cleaves the deacetylated substrate, releasing the fluorescent reporter.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value.

-

Cell Viability Assay (MTT or MTS Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, control compounds, or vehicle (DMSO) for a specified duration (e.g., 72 hours).

-

Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS to each well and incubate for a few hours.

-

Living cells with active metabolism will reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

Add a solubilizing agent (for MTT) to dissolve the formazan crystals.

-

Measure the absorbance of the colored solution using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 values.

-

Ferroptosis Assay (Lipid ROS Measurement)

-

Principle: This assay quantifies the level of lipid reactive oxygen species (ROS), a key indicator of ferroptosis.

-

Procedure:

-

Treat cancer cells with this compound, a known ferroptosis inducer (e.g., CETZOLE), or a control compound.

-

Co-treat a set of cells with a ferroptosis inhibitor (e.g., Liproxstatin-1) to confirm the mechanism.

-

After the treatment period, incubate the cells with a fluorescent probe that specifically detects lipid ROS (e.g., C11-BODIPY 581/591).

-

Wash the cells to remove excess probe.

-

Analyze the cells using flow cytometry or fluorescence microscopy to measure the intensity of the oxidized probe, which is proportional to the level of lipid ROS.

-

Visualizations

Signaling Pathway of this compound

Caption: Dual mechanism of this compound.

Experimental Workflow for Synthesis and Evaluation

Caption: Synthesis and evaluation workflow.

Conclusion

This compound represents a significant advancement in the design of multi-targeted anticancer agents. By combining two distinct and potent cell-killing mechanisms—HDAC inhibition and ferroptosis induction—into a single molecule, it offers a promising strategy to combat cancer, potentially overcoming drug resistance and improving therapeutic outcomes. The data presented in this whitepaper provide a solid foundation for further preclinical and clinical investigation of this novel compound.

References

HDAC-IN-48: A Dual-Mechanism Inhibitor Targeting Histone Deacetylases and Inducing Ferroptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HDAC-IN-48 is a potent, synthetic small molecule that has emerged as a significant tool in cancer research. It is a novel hybrid compound engineered from the pharmacophores of two well-established molecules: the pan-histone deacetylase (HDAC) inhibitor Suberanilohydroxamic acid (SAHA) and the ferroptosis inducer CETZOLE. This unique design imparts a dual mechanism of action, enabling this compound to not only modulate epigenetic pathways through HDAC inhibition but also to trigger a distinct form of iron-dependent programmed cell death known as ferroptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental evaluation of this compound, intended to support its application in preclinical research and drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a chemical structure that integrates the key functional motifs of its parent compounds. The hydroxamic acid group from SAHA serves as the zinc-binding moiety essential for HDAC inhibition, while the core structure derived from CETZOLE is responsible for inducing ferroptosis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3031411-05-6[1] |

| Molecular Formula | C₂₄H₂₆N₄O₄ |

| Molecular Weight | 434.49 g/mol |

| IUPAC Name | N'-(4-(3-(4-(prop-2-yn-1-yloxy)phenyl)-1,2,4-oxadiazol-5-yl)benzyl)-N-hydroxyoxalamide |

| SMILES | C#CCOc1ccc(cc1)-c1nc(o1)Cc1ccc(cc1)CNC(=O)C(=O)NO |

| Solubility | Soluble in DMSO |

Mechanism of Action

The therapeutic potential of this compound stems from its dual engagement of two distinct cellular pathways: epigenetic modulation via HDAC inhibition and the induction of ferroptosis.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[2][3][4] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[4] HDAC inhibitors, such as the SAHA-derived component of this compound, block the activity of these enzymes.[5] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that facilitates the transcription of genes, including tumor suppressor genes.[2] Beyond histones, HDACs also target a variety of non-histone proteins involved in critical cellular processes like cell cycle regulation, differentiation, and apoptosis.[5]

The following diagram illustrates the general mechanism of HDAC inhibition:

Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[6] This process is distinct from other forms of cell death, such as apoptosis. HDAC inhibitors have been shown to sensitize cancer cells to ferroptosis.[1][7] The CETZOLE-derived moiety of this compound is designed to initiate this cascade. The proposed mechanism involves the inhibition of system Xc-, a cystine/glutamate antiporter, which leads to the depletion of intracellular cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major antioxidant. The reduction in GSH levels impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The resulting accumulation of lipid reactive oxygen species (ROS) in the presence of iron leads to oxidative damage to cell membranes and ultimately, cell death.

The signaling pathway for the induction of ferroptosis is depicted below:

Biological Activity and Quantitative Data

This compound exhibits potent cytotoxic activity against various cancer cell lines, with a notable selectivity for cancer cells over normal cells.[1]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | GI₅₀ (nM) | IC₅₀ (µM) |

| NCI-H522 | Human Lung Carcinoma | ~20[1] | 0.5[1] |

| HCT-116 | Human Colon Carcinoma | ~20[1] | 0.61[1] |

| WI38 | Normal Human Lung Fibroblasts | - | 8.37[1] |

| RPE | Normal Retinal Pigment Epithelial | - | 6.13[1] |

GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration. Data from MedchemExpress.

In cellular assays, this compound has been demonstrated to induce the hyperacetylation of both histone and non-histone proteins, such as tubulin, confirming its HDAC inhibitory activity.[1] Furthermore, it has been shown to decrease lipid peroxide levels at higher concentrations, consistent with its ferroptosis-inducing mechanism.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental systems.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells treated with this compound.

Workflow:

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Harvest the cells and perform histone extraction using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Lipid Peroxidation Assay

This assay quantifies the extent of lipid peroxidation, a key indicator of ferroptosis.

Workflow:

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Staining: Incubate the cells with a lipid peroxidation sensor dye, such as C11-BODIPY(581/591), according to the manufacturer's protocol.

-

Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. The dye emits green fluorescence in its reduced state and shifts to red fluorescence upon oxidation by lipid peroxides.

-

Data Analysis: Quantify the level of lipid peroxidation by measuring the shift in fluorescence intensity.

Conclusion

This compound is a promising research compound with a novel dual mechanism of action that combines HDAC inhibition with the induction of ferroptosis. Its potent and selective cytotoxicity against cancer cells makes it a valuable tool for investigating the interplay between epigenetic regulation and this emerging form of programmed cell death. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and related dual-mechanism inhibitors in oncology and other disease areas.

References

- 1. HDAC inhibition induces EMT and alterations in cellular iron homeostasis to augment ferroptosis sensitivity in SW13 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylases (HDACs): characterization of the classical HDAC family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting histone deacetylase enhances the therapeutic effect of Erastin-induced ferroptosis in EGFR-activating mutant lung adenocarcinoma - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]

- 6. Research Progress on the Mechanism of Histone Deacetylases in Ferroptosis of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

The Biological Activity of HDAC-IN-48: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDAC-IN-48 is a novel, potent histone deacetylase (HDAC) inhibitor with a unique dual mechanism of action that includes the induction of ferroptosis. This hybrid molecule, incorporating pharmacophores from well-established inhibitors SAHA and CETZOLE, demonstrates significant cytotoxic effects against various cancer cell lines.[1][2][3][4] Its chemical structure is distinguished by an alkyne group, rendering it suitable for click chemistry applications.[1][2][3] This technical guide provides a comprehensive summary of the currently available data on the biological activity of this compound, including its quantitative effects, underlying mechanisms, and relevant experimental methodologies.

Core Biological Activity and Mechanism of Action

This compound exerts its biological effects through two primary mechanisms: the inhibition of histone deacetylase (HDAC) enzymes and the induction of ferroptosis, an iron-dependent form of programmed cell death.[1][2][3][4]

-

HDAC Inhibition: As an HDAC inhibitor, this compound leads to the hyperacetylation of both histone and non-histone proteins.[1] The acetylation of histone proteins results in a more relaxed chromatin structure, altering gene expression patterns.[5] This can lead to the reactivation of tumor suppressor genes and cell cycle inhibitors, such as p21, ultimately causing cell cycle arrest and apoptosis.[2][6] A notable non-histone target is tubulin; its hyperacetylation, also observed with this compound treatment, can disrupt microtubule dynamics.[1]

-

Ferroptosis Induction: Distinct from its HDAC inhibitory function, this compound also triggers ferroptosis.[1][2][3] This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][7] The ability of this compound to decrease lipid peroxide levels suggests a complex interplay with cellular redox homeostasis.[1] The combination of HDAC inhibition and ferroptosis induction presents a synergistic approach to cancer therapy, potentially overcoming resistance to conventional treatments.[4]

Quantitative Biological Data

The following tables summarize the reported quantitative data for this compound's biological activity.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cell Type | Assay Duration | IC50 / GI50 | Reference |

| NCI-H522 | Human Lung Carcinoma | 3 days | 0.5 µM (IC50) | [1] |

| HCT-116 | Human Colorectal Carcinoma | 3 days | 0.61 µM (IC50) | [1] |

| WI38 | Normal Human Lung Fibroblast | 3 days | 8.37 µM (IC50) | [1] |

| RPE | Normal Retinal Pigment Epithelial | 3 days | 6.13 µM (IC50) | [1] |

| General | Cancer Cell Lines | Not Specified | ~20 nM (GI50) | [1][2][3] |

Table 2: Mechanistic In Vitro Activity of this compound

| Assay | Cell Line / System | Treatment Conditions | Observed Effect | Reference |

| Cell Viability | NCI-H522, HCT-116 | 2.5 µM; 24 h | Suppression of viability via ferroptosis and HDAC inhibition | [1] |

| Lipid Peroxide Levels | Not Specified | 10 µM; 6 h | Decrease in lipid peroxide levels (compared to SAHA) | [1] |

| Protein Acetylation | Not Specified | 2.5, 5, and 10 µM; 3 d | Hyperacetylation of histones and tubulin | [1] |

| Ferroptosis Induction | PC-12 (differentiated and undifferentiated) | 0.58, 1.16, 2.32 µM; 24 h | Minimal ferroptosis induction | [1] |

| Neurotoxicity | PC-12 | 0.58, 1.16, 2.32 µM; 3 d | No observed neurotoxic effects | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Experimental Protocols

While specific, detailed protocols for the experiments conducted on this compound are not publicly available, the following sections describe standard methodologies for the key assays mentioned in the literature.

Cell Viability and Antiproliferative Assay (MTT/CCK-8 Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding:

-

Harvest cells (e.g., HCT-116, NCI-H522) during their logarithmic growth phase.[8]

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete growth medium.[9]

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plates for the specified duration (e.g., 48 or 72 hours).[8]

-

-

MTT Reagent Incubation and Measurement:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

-

After incubation, carefully remove the medium.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

Western Blot for Histone and Tubulin Acetylation

This method is used to detect the levels of acetylated proteins, confirming the HDAC-inhibitory activity of the compound within cells.

-

Cell Lysis and Protein Extraction:

-

Plate cells and treat with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve acetylation marks.

-

For histone extraction, an acid extraction method can be employed.[10]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing with Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.[10]

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for acetylated-histone H3, acetylated-α-tubulin, total histone H3, and total α-tubulin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the acetylated protein bands is normalized to the total protein bands to determine the effect of the inhibitor.

-

Ferroptosis Assessment (Lipid Peroxidation Assay)

This assay measures the accumulation of lipid reactive oxygen species (ROS), a key indicator of ferroptosis.

-

Cell Treatment:

-

Seed cells in an appropriate format (e.g., 96-well plate or 6-well plate).

-

Treat cells with this compound, a positive control for ferroptosis (e.g., Erastin or RSL3), and a vehicle control. A co-treatment with a ferroptosis inhibitor (e.g., Ferrostatin-1 or Liproxstatin-1) can be included to confirm the mechanism.

-

Incubate for the desired period.

-

-

Staining with Lipid Peroxidation Sensor:

-

Use a fluorescent probe such as C11-BODIPY 581/591.

-

Remove the culture medium and wash the cells with PBS.

-

Add the C11-BODIPY probe (at a final concentration of ~1-10 µM) diluted in PBS or serum-free medium.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Detection and Analysis:

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence using a flow cytometer or a fluorescence microscope.

-

The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.

-

Conclusion and Future Directions

This compound is a promising preclinical compound characterized by its potent HDAC inhibition and its unique ability to induce ferroptosis. Its demonstrated cytotoxicity against cancer cell lines, with a degree of selectivity over normal cells, warrants further investigation. Future research should focus on elucidating the specific HDAC isoforms targeted by this compound, a more detailed characterization of the signaling pathways it modulates, and comprehensive in vivo studies to assess its efficacy, pharmacokinetics, and safety profile in animal models. The dual-action nature of this molecule may offer a significant advantage in overcoming drug resistance in various cancer types.

References

- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. First-in-Class Dual Mechanism Ferroptosis-HDAC Inhibitor Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Growth and Metastasis of Colon Cancer by Delivering 5-Fluorouracil-loaded Pluronic P85 Copolymer Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Unraveling the Dual-Action Mechanism of HDAC-IN-48: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDAC-IN-48 is a novel synthetic molecule engineered with a dual-action mechanism, positioning it as a promising candidate in oncology research. This molecule is a hybrid that integrates the pharmacophores of Suberoylanilide Hydroxamic Acid (SAHA), a known pan-histone deacetylase (HDAC) inhibitor, and CETZOLE, a potent inducer of ferroptosis. This unique combination allows this compound to simultaneously target two distinct and critical cellular pathways implicated in cancer cell survival and proliferation: epigenetic regulation and a non-apoptotic form of iron-dependent cell death. This technical guide provides an in-depth analysis of the core mechanisms of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of the pertinent signaling pathways.

Core Mechanism of Action: A Two-Pronged Assault on Cancer Cells

This compound exerts its cytotoxic effects through the synergistic action of its two constituent pharmacophores.

-

HDAC Inhibition: The SAHA component of this compound targets histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound leads to the hyperacetylation of histone proteins. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p21. The upregulation of these genes can induce cell cycle arrest and apoptosis. Furthermore, HDAC inhibition can also lead to the hyperacetylation of non-histone proteins, including tubulin, affecting microtubule dynamics and further contributing to cell cycle disruption.[1][2][3][4]

-

Ferroptosis Induction: The CETZOLE moiety of this compound initiates ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). The proposed mechanism for CETZOLE-induced ferroptosis involves the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[5][6][7][8] Inhibition of GPX4 leads to an overwhelming accumulation of lipid ROS, resulting in oxidative damage to the cell membrane and eventual cell death.

This dual-action presents a powerful strategy to combat cancer by simultaneously disrupting epigenetic stability and inducing a distinct, non-apoptotic cell death pathway, potentially overcoming resistance to conventional therapies.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Metric | Value |

| N/A | N/A | GI₅₀ | ~20 nM |

| NCI-H522 | Non-small cell lung cancer | IC₅₀ | 0.5 µM |

| HCT-116 | Colon Carcinoma | IC₅₀ | 0.61 µM |

| WI38 | Normal human lung fibroblasts | IC₅₀ | 8.37 µM |

| RPE | Retinal pigment epithelial cells | IC₅₀ | 6.13 µM |

Data sourced from MedChemExpress product information sheet.[9]

Table 2: Biological Activity of this compound

| Assay | Cell Line | Concentration | Time | Observation |

| Lipid Peroxide Levels | N/A | 10 µM | 6 h | Decreased compared to SAHA |

| Histone and Tubulin Acetylation | N/A | 2.5, 5, and 10 µM | 3 d | Hyperacetylation observed |

| Neurotoxicity | Differentiated and undifferentiated PC-12 cells | 0.58, 1.16, and 2.32 µM | 3 d | No neurotoxic effects observed |

| Ferroptosis Induction | Differentiated and undifferentiated PC-12 cells | 0.58, 1.16, and 2.32 µM | 24 h | Few ferroptosis induction |

Data sourced from MedChemExpress product information sheet.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the dual-action of this compound. These protocols are based on standard laboratory procedures and the information available from the primary literature.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer and normal cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., NCI-H522, HCT-116) and normal cell lines (e.g., WI38, RPE)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Western Blot Analysis for HDAC Inhibition

This protocol is to assess the effect of this compound on the acetylation of histone H3 and tubulin.

Materials:

-

This compound

-

NCI-H522 cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-Histone H3, anti-α-tubulin, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Treat NCI-H522 cells with various concentrations of this compound for 24-72 hours.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membranes again and visualize the protein bands using an ECL substrate and an imaging system.

-

Use GAPDH as a loading control to normalize the protein levels.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This protocol is to measure the induction of lipid ROS, a hallmark of ferroptosis, by this compound.

Materials:

-

This compound

-

NCI-H522 cells

-

C11-BODIPY 581/591 dye

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat NCI-H522 cells with this compound for the desired time. Include a positive control for ferroptosis (e.g., Erastin or RSL3) and a negative control (vehicle).

-

Incubate the cells with 2 µM C11-BODIPY 581/591 for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy. The fluorescence emission of C11-BODIPY shifts from red to green upon oxidation.

-

Quantify the green fluorescence to determine the level of lipid peroxidation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.

Caption: HDAC Inhibition Pathway of this compound.

Caption: Ferroptosis Induction Pathway of this compound.

Caption: General Experimental Workflow.

Conclusion

This compound represents a promising advancement in the development of multi-targeted anticancer agents. Its ability to concurrently induce HDAC inhibition and ferroptosis offers a synergistic approach to eradicating cancer cells and potentially overcoming drug resistance. The data presented in this guide underscore its potent in vitro activity and selectivity for cancer cells over normal cells. Further investigation into its in vivo efficacy and detailed molecular interactions is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this novel dual-action compound.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors activate p21(WAF1) expression via ATM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

Unraveling the Ferroptotic Potential of Histone Deacetylase (HDAC) Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "HDAC-IN-48" did not yield any specific data within publicly available scientific literature. Therefore, this guide focuses on the broader, well-documented class of Histone Deacetylase (HDAC) inhibitors and their collective mechanism for inducing ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that are gaining significant attention for their anti-cancer properties. Beyond their established roles in cell cycle arrest and apoptosis, a growing body of evidence reveals their capacity to induce or sensitize cancer cells to ferroptosis. This is achieved through a multi-pronged mechanism that disrupts cellular iron homeostasis and cripples antioxidant defense systems. Key pathways affected include the downregulation of glutathione (B108866) peroxidase 4 (GPX4) and the cystine/glutamate antiporter SLC7A11, alongside the upregulation of genes involved in iron metabolism. The synergistic effect of combining HDAC inhibitors with known ferroptosis inducers presents a promising therapeutic strategy to overcome drug resistance in various cancer types.

The Core Mechanism: A Two-Pronged Assault

HDAC inhibitors promote ferroptosis by creating a "perfect storm" within the cell: an excess of reactive iron and a collapse of the primary defense mechanism against lipid-based reactive oxygen species (ROS).

-

Disruption of Iron Homeostasis: HDAC inhibitors have been shown to modulate the expression of genes involved in iron metabolism.[1] This can lead to an increase in the intracellular labile iron pool. Specifically, HDAC inhibitors can upregulate NCOA4, a mediator of ferritin degradation (ferritinophagy), and HMOX1/2, enzymes involved in heme breakdown, both of which release free iron into the cell.[1] This elevated iron level is critical for catalyzing the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation.

-

Suppression of Antioxidant Defenses: The primary defense against ferroptosis is the GPX4 enzyme, which reduces lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. HDAC inhibitors cripple this system at multiple points:

-

Downregulation of SLC7A11: Many studies have shown that HDAC inhibitors, such as Vorinostat (B1683920) and Entinostat, can decrease the expression of SLC7A11.[2] SLC7A11 is a crucial component of the system Xc- antiporter, which imports cystine, the rate-limiting substrate for the synthesis of GSH. Reduced GSH levels leave GPX4 without its necessary cofactor.

-

Downregulation of GPX4: Some HDAC inhibitors, particularly those targeting HDAC3, have been found to directly or indirectly reduce the expression of GPX4 itself, removing the central pillar of ferroptosis defense.

-

The convergence of these two events—increased iron and decreased antioxidant capacity—leads to the unchecked accumulation of lipid peroxides on cellular membranes, culminating in oxidative damage and cell death by ferroptosis.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of HDAC inhibitors on key markers of ferroptosis.

Table 1: Effect of HDAC Inhibitors on Cell Viability in Combination with Ferroptosis Inducers

| HDAC Inhibitor | Ferroptosis Inducer | Cell Line(s) | Concentration(s) | % Reduction in Cell Viability (Combination vs. Single Agents) | Reference(s) |

| Vorinostat | Erastin | H1650, HCC827, PC9 (NSCLC) | Vorinostat: 1 µM, Erastin: 1 µM | Significant synergistic reduction (p < 0.001) | [3][4] |

| Vorinostat | Salazosulfapyridine (SASP) | Various Cancer Cell Lines | Not specified | Synergistic cell death observed | [5] |

| Panobinostat (B1684620) (LBH-589) | Doxorubicin | SW-1353 (Chondrosarcoma) | LBH-589: 0.02 µM, Doxorubicin: 0.5 µM | Significant synergistic reduction in cell growth | [6] |

Table 2: Effect of HDAC Inhibitors on Ferroptosis Markers

| HDAC Inhibitor | Cell Line | Marker | Method | Result | Reference(s) |

| Vorinostat + Erastin | H1650 (NSCLC) | Lipid Peroxides | Flow Cytometry (C11-BODIPY) | Significant increase in lipid peroxides (p < 0.01) | [3][4] |

| Entinostat, Vorinostat | Gastric Cancer Cell Lines | Lipid Peroxidation | Not specified | Increased in all cell lines | [2] |

| RGFP966 (HDAC3 inhibitor) | HCT116 (Colorectal Cancer) | Intracellular Fe²⁺ | Colorimetric Assay | Strong enhancement of Fe²⁺ levels | [7] |

| Quisinostat | Tongue Squamous Cell Carcinoma | GPX4 Protein | Western Blot | Decrease in GPX4 expression | [8] |

| Vorinostat | Glioma Cells | SLC7A11 Expression | Not specified | Downregulation of SLC7A11 | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of HDAC Inhibitor-Induced Ferroptosis

Caption: HDAC inhibitors block HDACs, leading to altered gene expression that suppresses SLC7A11 and GPX4 while increasing iron availability, culminating in lipid peroxidation and ferroptosis.

Experimental Workflow Diagram

Caption: A typical workflow to assess HDAC inhibitor-induced ferroptosis, involving cell treatment followed by various endpoint assays to measure viability, lipid ROS, iron levels, and protein/gene expression.

Key Experimental Protocols

Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol is adapted for flow cytometry to quantify lipid peroxidation in treated cells.

Materials:

-

C11-BODIPY 581/591 (stock solution in DMSO, e.g., 10 mM)

-

Cultured cells treated with HDAC inhibitor +/- ferroptosis inducer

-

Phosphate-Buffered Saline (PBS)

-

Accutase or Trypsin for cell detachment

-

Flow cytometer with 488 nm and 561 nm lasers

Protocol:

-

Cell Treatment: Treat cells with the desired compounds for the specified duration (e.g., 24 hours).

-

Staining:

-

Cell Harvesting:

-

Gently wash the cells twice with PBS.

-

Detach adherent cells using Accutase or Trypsin.

-

Collect cells and centrifuge at 300 x g for 5 minutes.[10]

-

-

Resuspension: Aspirate the supernatant and resuspend the cell pellet in 300-500 µL of PBS for flow cytometry analysis.

-

Flow Cytometry:

-

Analyze the cells immediately.

-

Use a 488 nm laser for excitation of the oxidized C11-BODIPY (green emission, ~510 nm) and a 561/581 nm laser for the reduced form (red emission, ~591 nm).[11]

-

Record fluorescence in both channels.

-

-

Analysis: The level of lipid peroxidation is determined by the ratio of green to red fluorescence intensity. An increase in the green/red ratio indicates higher lipid peroxidation.

Western Blot for GPX4 Protein Expression

This protocol outlines the general steps for assessing GPX4 protein levels following treatment.

Materials:

-

Treated cell pellets

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-GPX4

-

Primary antibody: anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Protocol:

-

Cell Lysis: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant containing protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Antibody Incubation:

-

Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]

-

Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH) to normalize GPX4 expression levels. Quantify band intensity using software like ImageJ.

qRT-PCR for SLC7A11 Gene Expression

This protocol describes the general workflow for measuring changes in SLC7A11 mRNA levels.

Materials:

-

Treated cell pellets

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for SLC7A11 and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

-

Quantitative PCR:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for SLC7A11 or the housekeeping gene, and SYBR Green/TaqMan master mix.

-

Run the reaction on a qRT-PCR instrument using a standard thermal cycling program.

-

-

Analysis:

-

Determine the cycle threshold (Ct) values for both SLC7A11 and the housekeeping gene in all samples.

-

Calculate the relative expression of SLC7A11 using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

-

Conclusion and Future Directions

HDAC inhibitors robustly sensitize cancer cells to ferroptosis by coordinately disrupting iron metabolism and suppressing the GPX4-mediated antioxidant system. This dual mechanism of action makes them compelling candidates for combination therapies, particularly in cancers that have developed resistance to conventional treatments. The synergistic lethality observed when combining HDAC inhibitors with direct ferroptosis inducers like Erastin highlights a promising avenue for clinical investigation. Future research should focus on identifying the specific HDAC isoforms most critical for regulating ferroptosis to develop more targeted and potent therapeutic strategies. Furthermore, elucidating the full spectrum of non-histone targets of HDACs that contribute to ferroptosis will provide deeper insights into this complex regulatory network.

References

- 1. HDAC inhibitor enhances ferroptosis susceptibility of AML cells by stimulating iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HDAC inhibitors activate lipid peroxidation and ferroptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. xCT Inhibition Increases Sensitivity to Vorinostat in a ROS-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Research Progress on the Mechanism of Histone Deacetylases in Ferroptosis of Glioma [frontiersin.org]

- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 11. abpbio.com [abpbio.com]

- 12. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Technical Guide: Cytotoxicity of Novel Histone Deacetylase Inhibitors

Disclaimer: Extensive searches for "HDAC-IN-48" did not yield specific data for a compound with this designation. The following guide is a representative document based on the well-established cytotoxic effects of various histone deacetylase (HDAC) inhibitors. The data and specific experimental details presented herein are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals working on novel HDAC inhibitors.

Introduction

Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, primarily investigated for their anti-cancer properties.[1][2][3] These compounds interfere with the function of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[3][4] This inhibition leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered transcription of genes involved in cell cycle control, differentiation, and apoptosis.[3][4][5] Consequently, HDAC inhibitors can induce cell cycle arrest, trigger programmed cell death (apoptosis), and inhibit tumor growth in various cancer models.[1][2][6][7] This guide provides a preliminary overview of the cytotoxic effects of a representative novel HDAC inhibitor, referred to here as HDAC-IN-XX , based on common findings for this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic potential of HDAC-IN-XX was evaluated across a panel of human cancer cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit cell growth by 50%, was determined after 72 hours of continuous exposure.

Table 1: In Vitro Cytotoxicity of HDAC-IN-XX in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 1.5 |

| A549 | Lung Carcinoma | 2.8 |

| MCF-7 | Breast Adenocarcinoma | 3.2 |

| HCT116 | Colorectal Carcinoma | 1.9 |

| Jurkat | T-cell Leukemia | 0.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.

Workflow Diagram:

Figure 1: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of HDAC-IN-XX. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Solubilization: The resulting formazan (B1609692) crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with HDAC-IN-XX at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Mechanism of Action: Induction of Apoptosis

HDAC inhibitors are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7][8] This often involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[1][9]

Signaling Pathway Diagram

The following diagram illustrates a generalized pathway for HDAC inhibitor-induced apoptosis.

Figure 2: A simplified signaling pathway illustrating how HDAC inhibitors can lead to apoptosis.

Conclusion

The preliminary, illustrative data suggest that novel HDAC inhibitors, such as the representative HDAC-IN-XX, exhibit potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of this cytotoxicity is likely the induction of apoptosis, driven by changes in the expression of key regulatory genes following HDAC inhibition. Further studies, including Western blot analysis to confirm the modulation of apoptotic proteins and in vivo xenograft models, are warranted to fully elucidate the therapeutic potential of new compounds in this class.

References